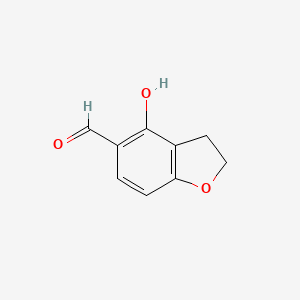
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromophenol and 1,2-dibromoethane as starting materials, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like tetrahydrofuran or diethyl ether, and the product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize side reactions and improve the overall purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid.
Reduction: 4-Hydroxy-2,3-dihydrobenzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-5-carbaldehyde: Similar structure but lacks the hydroxyl group at the 4-position.
5-Hydroxy-2,3-dihydrobenzofuran: Similar structure but lacks the aldehyde group at the 5-position.
Uniqueness
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both the hydroxyl and aldehyde groups, which contribute to its distinct chemical reactivity and biological activity.
Biological Activity
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives, which are known for their wide range of biological activities. The structure can be represented as follows:
- Molecular Formula : C₉H₈O₃
- Molecular Weight : 168.16 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In a study examining various derivatives, it was found that certain benzofuran compounds showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, studies demonstrated that derivatives of this compound could inhibit cell growth in human B-cell lymphomas and other cancer types, suggesting potential applications in cancer therapy .
The mechanism through which this compound exerts its effects is thought to involve the inhibition of specific signaling pathways, such as the HIF-1 signaling pathway. This pathway is crucial for cellular responses to hypoxia and has implications in cancer progression and metastasis. The compound's ability to modulate this pathway may contribute to its anticancer properties .
Study on Antibacterial Activity
A recent study synthesized various derivatives of this compound and evaluated their antibacterial efficacy. The results indicated that certain modifications to the benzofuran structure enhanced antibacterial activity against several strains of bacteria. The most effective derivative exhibited an MIC value lower than 10 µg/mL against MRSA .
Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxicity of this compound against different cancer cell lines. The compound showed IC50 values ranging from 15 µM to 30 µM across various tested cell lines, indicating moderate cytotoxic activity .
Data Summary
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h1-2,5,11H,3-4H2 |
InChI Key |
UHJJSUMKVHUTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















